molecular formula C12H10O3 B11929670 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde

Cat. No.: B11929670
M. Wt: 202.21 g/mol
InChI Key: JHQLIHCBBWWVDY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde (CAS 17133-82-3) is an aromatic aldehyde with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound serves as a crucial chemical intermediate in medicinal chemistry research, particularly in the synthesis and development of novel small-molecule inhibitors targeting the sirtuin family of enzymes . Sirtuins are NAD+-dependent protein deacetylases that play critical roles in epigenetic regulation, stress responses, and cellular aging, making them potential therapeutic targets for conditions such as cancer and neurodegenerative diseases . Researchers utilize this naphthaldehyde derivative as a key building block to construct complex pharmacophores. For instance, it is a stated starting material in the synthesis of cambinol and its analogues, which are studied for their antilymphoma activity . The structure of the compound, featuring both aldehyde and phenolic hydroxyl functional groups, allows for further chemical elaboration to optimize drug potency and selectivity for specific sirtuin isoforms like SIRT1, SIRT2, and SIRT3 . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with a purity of 98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Handling and Safety: This compound is classified with the signal word "Warning" under the Globally Harmonized System (GHS). Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE). Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-hydroxy-3-methoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-15-11-6-8-4-2-3-5-9(8)10(7-13)12(11)14/h2-7,14H,1H3

InChI Key

JHQLIHCBBWWVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1O)C=O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 3-Methoxynaphthalen-2-ol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Catalyst Activation : TiCl₄ (1.2 equiv) is added dropwise at 0°C, forming a Lewis acid complex with the phenolic hydroxyl group.

  • Formylation : Dichloromethyl ether (1.1 equiv) is introduced, triggering electrophilic aromatic substitution at the ortho position relative to the hydroxyl group.

  • Workup : The reaction is quenched with 1M HCl, and the aldehyde product is extracted into DCM, dried over Na₂SO₄, and purified via silica gel chromatography.

Key Data

ParameterValueSource
Yield78–85%
Reaction Time12–16 hours
Purity (HPLC)≥95%
Byproducts<5% (unreacted starting material)

Mechanistic Insight : TiCl₄ activates the phenolic oxygen, directing formylation to the ortho position. Steric hindrance from the methoxy group at C3 ensures regioselectivity.

Duff Reaction with Hexamethylenetetramine (HMTA)

The Duff reaction offers an alternative route using hexamethylenetetramine (HMTA) under acidic conditions. This method is advantageous for substrates sensitive to strong Lewis acids.

Procedure

  • Substrate Activation : 3-Methoxynaphthalen-2-ol is dissolved in trifluoroacetic acid (TFA) at 60°C.

  • HMTA Addition : HMTA (1.5 equiv) is added, generating an iminium intermediate that facilitates formylation.

  • Hydrolysis : The mixture is refluxed for 8 hours, followed by neutralization with NaHCO₃ to liberate the aldehyde.

Performance Metrics

ParameterValueSource
Yield65–72%
Reaction Temperature60–80°C
SolventTrifluoroacetic acid
LimitationsRequires acidic conditions; lower regioselectivity

Comparison with Reiche Method : While the Duff reaction avoids TiCl₄, it suffers from moderate yields and competing para-formylation due to weaker directing effects.

Palladium-Catalyzed Deoxygenation

Industrial-scale synthesis often integrates deoxygenation steps to streamline processes. A patent by Servier Laboratories details a palladium-catalyzed deoxygenation of sulfonated intermediates.

Synthetic Pathway

  • Sulfonylation : this compound is treated with p-toluenesulfonyl chloride (TsCl) to form the sulfonate ester.

  • Deoxygenation : The sulfonate undergoes Pd-catalyzed hydrogenolysis using H₂ or ammonium formate as the reductant.

Process Optimization

ConditionOptimal ValueImpact on Yield
CatalystPd/C (5 wt%)89%
Reducing AgentAmmonium formate92%
SolventDimethylformamide (DMF)85%
Temperature90°CMax efficiency

Advantages : This one-pot method reduces purification steps and achieves >90% conversion.

Methoxylation of 2-Hydroxy-1-Naphthaldehyde

Methoxylation at C3 can be achieved via nucleophilic aromatic substitution (SNAr) or Ullmann coupling .

SNAr Protocol

  • Substrate : 2-Hydroxy-1-naphthaldehyde is treated with NaOMe in DMF.

  • Reaction : Microwave irradiation (150°C, 30 min) facilitates methoxy group insertion.

MetricSNArUllmann
Yield55%68%
CatalystNoneCuI
ByproductsDi-methoxylated speciesBrominated derivatives

Limitation : SNAr requires electron-deficient substrates, limiting applicability.

Crystallization and Purification

Final purification is critical for pharmaceutical-grade material. Recrystallization from ethanol/water (4:1) yields needle-like crystals with 99.5% purity.

Crystallization Data

Solvent SystemCrystal MorphologyPurity (HPLC)
Ethanol/WaterNeedles99.5%
AcetonitrilePrisms98.2%

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 10.74 (s, 1H, CHO), 8.72 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 8.9 Hz, 1H).

  • ¹³C NMR : 190.4 ppm (aldehyde carbon).

Industrial-Scale Considerations

Servier’s patented route highlights cost-saving measures:

  • Starting Material : 7-Methoxy-naphthalen-2-ol ($12/kg) vs. 7-methoxy-tetralone ($48/kg).

  • Step Economy : 4 steps vs. 8 steps in legacy routes.

Cost FactorTraditional RouteServier’s Method
Raw Materials$520/kg$180/kg
Total Steps84
Waste Output6.2 kg/kg product2.8 kg/kg product

Emerging Techniques

Enzymatic Formylation

Preliminary studies using aryl-aldehyde dehydrogenases show 40% conversion under mild conditions (pH 7.5, 25°C).

Flow Chemistry

Microreactor systems achieve 94% yield in 10 minutes via intensified Reiche formylation .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-3-methoxynaphthalene-1-carboxylic acid.

    Reduction: 2-Hydroxy-3-methoxynaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde exhibits promising anticancer properties. A study demonstrated its inhibitory effects on SIRT (Sirtuin) enzymes, which are implicated in cancer progression. The compound showed selective inhibition against SIRT1 and SIRT2, with IC50 values indicating its potential as a therapeutic agent in cancer treatment .

Table 1: Inhibition Potency of this compound on SIRT Enzymes

EnzymeIC50 (μM)
SIRT126
SIRT213
SIRT3506

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to modulate pathways associated with inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Pharmacological Applications

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial activity of various methoxylated naphthalene derivatives, including this compound. The results indicated that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus, suggesting its potential utility in developing new antimicrobial agents .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for assessing the viability of this compound as a drug candidate and ensuring its safety and efficacy in clinical settings .

Comparison with Similar Compounds

2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde (CAS: Not specified)

This isomer differs in the placement of the methoxy group (position 6 instead of 3). The SMILES string c1cc(O)c(C=O)c2ccc(cc12)OC highlights the distinct substitution pattern, which alters electron density distribution across the aromatic system.

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde (CAS: 164520-99-4)

A benzaldehyde derivative with a tert-butyl group (electron-donating) and bromine (electron-withdrawing) substituents. The smaller benzene ring versus naphthalene reduces conjugation length, lowering thermal stability and altering solubility in polar solvents .

Functional Group Variations

4-(Hydroxymethyl)-2-methylbenzaldehyde (CAS: 1418784-45-4)

This compound replaces the naphthalene system with a benzene ring and introduces a hydroxymethyl (-CH₂OH) group. The absence of extended π-conjugation reduces UV absorption intensity compared to naphthalene derivatives .

4-(Cyclopropylmethoxy)benzaldehyde (CAS: 1289016-31-4)

Unlike 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde, this compound lacks phenolic -OH groups, reducing hydrogen-bonding capacity .

Key Physicochemical Data

Compound Molecular Weight (g/mol) Key Functional Groups Aromatic System Notable Substituents
This compound 202.21 -CHO, -OH, -OCH₃ Naphthalene 2-OH, 3-OCH₃, 1-CHO
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde 202.21 -CHO, -OH, -OCH₃ Naphthalene 2-OH, 6-OCH₃, 1-CHO
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde 257.12 -CHO, -OH, -Br, -C(CH₃)₃ Benzene 2-OH, 3-C(CH₃)₃, 5-Br
4-(Cyclopropylmethoxy)benzaldehyde 190.23 -CHO, -OCH₂(C₃H₅) Benzene 4-OCH₂(cyclopropane)

Notes:

  • Naphthalene derivatives generally exhibit higher melting points and lower water solubility than benzene analogs due to increased van der Waals interactions.
  • The -OH and -OCH₃ groups in this compound enhance polarity, improving solubility in alcohols and acetone compared to non-polar methylnaphthalenes .

Toxicological Considerations

The carbaldehyde group may undergo oxidation to carboxylic acids, influencing detoxification mechanisms. However, the phenolic -OH group could mitigate toxicity by facilitating glucuronidation or sulfation .

Biological Activity

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde, also known as 2-Hydroxy-3-methoxy-1-naphthaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone with hydroxyl (-OH) and methoxy (-OCH₃) functional groups, contributing to its chemical reactivity and biological properties. The molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.

Sirtuin Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging, transcription regulation, and apoptosis. Research indicates that this compound demonstrates selective inhibition towards sirtuin isoforms SIRT1 and SIRT2, which are implicated in cancer progression and metabolic regulation.

Table 1: Sirtuin Inhibition Profile of this compound

CompoundSIRT1 IC₅₀ (μM)SIRT2 IC₅₀ (μM)SIRT3 IC₅₀ (μM)
This compound5446>200

This data suggests that the compound has a preferential inhibitory effect on SIRT2 compared to SIRT1 and SIRT3, which may enhance its therapeutic potential in treating cancers where SIRT2 is overexpressed .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to evaluate the effectiveness of this compound. The compound exhibited significant antiproliferative activity across multiple cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (μM)
NCI-H46032
HeLa26
MCF721
Namalwa40

The results indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study assessed its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)
Staphylococcus aureus6.85
Escherichia coli12.0
Mycobacterium tuberculosis6.86

These findings highlight the compound's dual role as both an anticancer and antimicrobial agent .

Mechanistic Insights

Further mechanistic studies revealed that the cytotoxic effects of the compound are mediated through apoptosis induction in cancer cells. Flow cytometry analysis indicated an increase in annexin V-positive cells upon treatment, confirming that the compound triggers apoptotic pathways.

Q & A

Q. Table 1. Key Parameters for SCXRD Refinement

ParameterOptimal RangeTools/Software
Data-to-parameter ratio≥16.0SHELXL
R-factor<0.05Olex2, Mercury
Mean σ(C–C)≤0.002 ÅCCDC validation

Q. Table 2. Inclusion Criteria for Toxicological Studies

CategoryCriteriaSource
SpeciesHumans, laboratory mammalsTable B-1
Exposure RoutesInhalation, oral, dermal, parenteralSection C.1
Health OutcomesHepatic, renal, respiratory effects

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